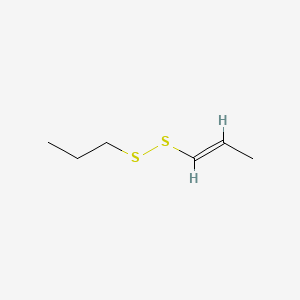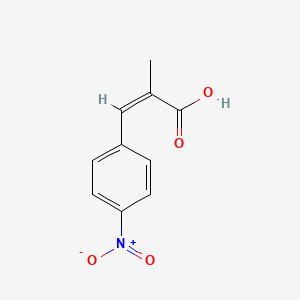![molecular formula C17H26N2O4S B1624177 Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 852180-50-8](/img/structure/B1624177.png)
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
描述
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound with notable applications in various scientific fields. As a synthetic molecule, it encompasses a thiazole ring fused with a pyridine structure, substituted with tert-butyl and ethoxycarbonyl groups. This compound is often researched for its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions:
Formation of the Thiazole Ring: : The synthesis begins with the creation of the thiazole core, which often involves the cyclization of 2-aminothiophenol derivatives with α-haloketones under acidic conditions.
Pyridine Incorporation: : The pyridine ring is integrated through a condensation reaction, often employing aldehydes and ammonia derivatives.
Final Substitutions: : Introduction of the tert-butyl and ethoxycarbonyl groups occurs through alkylation and esterification reactions, respectively.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain stringent reaction conditions, enhance yield, and ensure consistency. Catalysts and optimized solvents are employed to reduce reaction time and improve efficiency.
化学反应分析
Types of Reactions
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides or sulfones under mild conditions using reagents such as hydrogen peroxide.
Reduction: : The compound can be reduced at the thiazole or pyridine rings to form saturated derivatives using agents like sodium borohydride.
Substitution: : Substitution reactions can occur at the ethoxycarbonyl group, allowing the formation of various esters.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, acyl chlorides in the presence of bases such as pyridine.
Major Products
Oxidative reactions typically yield sulfoxides and sulfones, while reduction often leads to tetrahydropyridine derivatives. Substitution reactions yield esters and other functionalized analogs.
科学研究应用
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: : Examined for possible pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its robust chemical properties.
作用机制
Molecular Targets and Pathways
The compound's biological activity is often mediated through interactions with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function through allosteric modulation. Pathway analysis reveals that it can influence various cellular processes, including signal transduction and metabolic pathways.
相似化合物的比较
Unique Properties
Compared to similar compounds, Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate stands out due to its combined thiazole and pyridine rings, which confer unique electronic properties and reactivity. Additionally, the presence of the ethoxycarbonyl group enhances its solubility and potential for derivatization.
List of Similar Compounds
Tert-butyl 4-(2-thiazolyl)pyridine-3-carboxylate.
Ethyl 4-(4-methyl-2-thiazolyl)pyridine-3-carboxylate.
Methyl 4-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyridine-5-carboxylate.
These similar compounds can be compared based on their structural differences, which influence their chemical behavior and applications in scientific research.
属性
IUPAC Name |
ethyl 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-22-15(20)13-11(2)18-14(24-13)12-7-9-19(10-8-12)16(21)23-17(3,4)5/h12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFTXLAXZXXHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427644 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-50-8 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)


![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/new.no-structure.jpg)

![3-[(E)-2-nitroprop-1-enyl]-1H-indole](/img/structure/B1624108.png)
![2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester](/img/structure/B1624109.png)






